3'-Chloro-2'-methylmaleanilic acid
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Overview
Description
3’-Chloro-2’-methylmaleanilic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is part of a class of chemicals known as maleanilic acids, which are characterized by their aniline and maleic acid moieties. The presence of a chlorine atom and a methyl group on the aromatic ring distinguishes 3’-Chloro-2’-methylmaleanilic acid from other maleanilic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methylmaleanilic acid typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of 3’-Chloro-2’-methylmaleanilic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated purification systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2’-methylmaleanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3’-Chloro-2’-methylmaleanilic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-methylmaleanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
- 3’-Methylmaleanilic acid
- 3’-Chloro-4’-methylmaleanilic acid
- 3’,5’-Dichloro-2’-hydroxy-4’-methylmaleanilic acid
- 3’,4’-Dimethylmaleanilic acid
Comparison: 3’-Chloro-2’-methylmaleanilic acid is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other maleanilic acids. For instance, the chlorine atom can enhance the compound’s reactivity in electrophilic aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
(E)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5+ |
InChI Key |
GGPZGIFCMBKQJS-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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